molecular formula C17H13N3O3 B12219795 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No.: B12219795
M. Wt: 307.30 g/mol
InChI Key: PURWEFYLFYUVSZ-UHFFFAOYSA-N
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Description

3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that features both oxadiazole and benzoxazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the condensation of this oxadiazole derivative with 2-aminophenol under acidic conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The oxadiazole and benzoxazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol
  • 3-(4-methylphenyl)-1,2,4-oxadiazole
  • 2-(4-methylphenyl)-1,3,4-thiadiazole

Uniqueness

What sets 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one apart from similar compounds is its dual ring structure, which provides a unique combination of chemical properties. This dual structure allows for more versatile interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H13N3O3/c1-11-6-8-12(9-7-11)16-19-18-15(23-16)10-20-13-4-2-3-5-14(13)22-17(20)21/h2-9H,10H2,1H3

InChI Key

PURWEFYLFYUVSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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